2-(1H-pyrazol-4-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(1H-pyrazol-4-yl)acetic acid” is a compound that belongs to the pyrazole family . Pyrazoles are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They are known for their diverse pharmacological effects and are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Synthesis Analysis

The synthesis of pyrazole derivatives involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems . One-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane (pyridine, 90°C, ambient air) afforded previously inaccessible 2-(1H-pyrazol-4-yl)-1H-benzimidazoles in good yields .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code: 1S/C8H12N2O2/c1-6(2)10-5-7(4-9-10)3-8(11)12/h4-6H,3H2,1-2H3,(H,11,12) .

Chemical Reactions Analysis

Pyrazole derivatives are known for their diverse and valuable synthetical, biological, and photophysical properties . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Aplicaciones Científicas De Investigación

Corrosion Inhibition in Metals

Pyrazoline derivatives, including 2-(1H-pyrazol-4-yl)acetic acid analogs, have been studied extensively as corrosion inhibitors for metals, particularly mild steel, in acidic environments. These compounds exhibit high inhibition efficiency, with their action primarily involving adsorption on the metal surface. Experimental and computational studies affirm the effectiveness of these derivatives in enhancing corrosion resistance, a critical aspect in industries such as petroleum refining (Lgaz et al., 2018), (Lgaz et al., 2020).

Organic Synthesis and Molecular Structure Studies

This compound derivatives are involved in various organic synthesis processes. These processes lead to the formation of cyclic products, heterocyclic compounds, and serve as intermediates in chemical reactions. The molecular structures of these derivatives and their reaction behaviors have been characterized by methods like NMR and X-ray crystallography, offering insights into their chemical properties and potential applications (Smyth et al., 2007).

Catalysis in Chemical Reactions

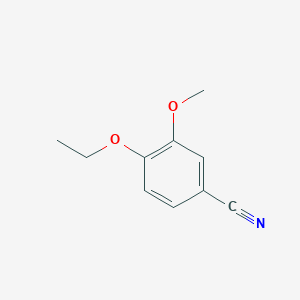

Certain derivatives of this compound have been explored as catalysts in chemical reactions, such as the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes. These reactions are crucial in organic synthesis and industrial chemistry, highlighting the potential of these compounds in catalytic applications (Xie et al., 2014).

Synthesis and Characterization of Organotin Derivatives

Organotin derivatives of bis(pyrazol-1-yl)acetic acid have been synthesized and characterized. These compounds exhibit various biological activities, including cytotoxicities, and have potential applications in medicinal chemistry. Their synthesis and bioassay screening are significant for understanding the bioactive potential of these derivatives (Wen et al., 2005).

Binding Sites in Biochemistry

This compound derivatives are used to create binding sites for metal ions in biochemical studies. These binding sites are essential for studying metal ion interactions in biological systems, which is critical in fields like bioinorganic chemistry (Boa et al., 2005).

Fluorescent Sensors for Metal Ions

Novel pyrazoline derivatives of this compound have been developed as fluorescent sensors, particularly for zinc ions. These sensors demonstrate high selectivity and low detection limits, showing promise in analytical chemistry for metal ion detection (Gong et al., 2011).

Mecanismo De Acción

Target of Action

Pyrazole-bearing compounds, which include 2-(1h-pyrazol-4-yl)acetic acid, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These activities suggest that the compound may target specific proteins or enzymes in the Leishmania and Plasmodium parasites.

Mode of Action

A molecular docking study conducted on a related compound, a hydrazine-coupled pyrazole derivative, showed a strong interaction with lm-ptr1, a protein in leishmania . This suggests that this compound might interact with similar proteins in its target organisms, leading to inhibition of their normal function.

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of the leishmania and plasmodium parasites, potentially disrupting essential biochemical pathways .

Result of Action

Given its antileishmanial and antimalarial activities, it can be inferred that the compound leads to the death or inhibition of the leishmania and plasmodium parasites .

Direcciones Futuras

The synthesis and applications of pyrazole derivatives continue to be an active area of research due to their diverse pharmacological effects and their use as synthetic intermediates in various fields . Future research may focus on synthesizing structurally diverse pyrazole derivatives and finding new and improved applications .

Análisis Bioquímico

Biochemical Properties

Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Pyrazole derivatives have been shown to have diverse pharmacological effects, including antileishmanial and antimalarial activities

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

2-(1H-pyrazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c8-5(9)1-4-2-6-7-3-4/h2-3H,1H2,(H,6,7)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWJTOHJADWQQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-dimethoxyphenyl)methyl]-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2834847.png)

![{2-[(4-chlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2834852.png)

![2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B2834856.png)

![(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2834857.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2834864.png)

![(E)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2834867.png)